molecular formula C23H23FN4O3S B3016049 2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1112430-82-6

2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No. B3016049
CAS RN: 1112430-82-6
M. Wt: 454.52
InChI Key: RPJDJBRJXXSRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23FN4O3S and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality 2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound , known by its various names including “2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide”, has several potential applications in scientific research due to its structural complexity and functional groups. Here is a comprehensive analysis of its unique applications across different fields:

Pharmaceutical Drug Development

This compound’s structure suggests it could be a precursor in synthesizing molecules with potential pharmacological activities. Its indole moiety is a common framework in many drugs, indicating possible applications in creating new therapeutic agents, particularly as a PARP inhibitor .

Antioxidant Properties

The presence of a pyrimidoindole structure may confer antioxidant properties, which are valuable in developing treatments for oxidative stress-related diseases .

Optoelectronic Materials

The compound’s molecular structure, which includes a pyrimidoindole unit, could be relevant in the field of optoelectronics, where such heterocyclic compounds are used to control charge-carrier spin–spin coupling and magnetic-field effects .

Cancer Research

Indole derivatives have been extensively studied for their role in cancer treatment. The compound’s indole core may be useful in synthesizing new molecules with anti-cancer properties .

Antimicrobial and Antiviral Agents

The structural features of this compound suggest potential use in developing antimicrobial and antiviral agents, given the biological activities associated with indole derivatives .

Synthetic Chemistry

As a complex organic molecule, it can serve as a challenging target for synthetic chemists to develop new synthetic routes or improve existing methodologies .

Biological Studies

The compound could be used in biological studies to understand cell biology and the role of similar molecules in cellular processes, given the importance of indoles in natural products and drugs .

Agricultural Chemistry

Indole derivatives are known to influence plant growth and development. This compound could be explored for its potential use in creating new agrochemicals .

properties

IUPAC Name

2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S/c1-5-28-22(30)21-20(16-11-15(31-4)8-9-18(16)27(21)3)26-23(28)32-12-19(29)25-14-7-6-13(2)17(24)10-14/h6-11H,5,12H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJDJBRJXXSRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.